molecular formula C15H12N2O3 B5544337 (2E)-N-(3-nitrophenyl)-3-phenylprop-2-enamide CAS No. 55000-38-9

(2E)-N-(3-nitrophenyl)-3-phenylprop-2-enamide

Cat. No.: B5544337
CAS No.: 55000-38-9
M. Wt: 268.27 g/mol
InChI Key: WGBZHIZJROMONE-UHFFFAOYSA-N
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Description

(2E)-N-(3-nitrophenyl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-nitrophenyl)-3-phenylprop-2-enamide typically involves the condensation of 3-nitrobenzaldehyde with acetophenone in the presence of a base, followed by the reaction with an amine to form the amide linkage. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-nitrophenyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium carbonate.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Reduced amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-(3-nitrophenyl)-3-phenylprop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (2E)-N-(3-nitrophenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and amide linkage play crucial roles in binding to these targets, leading to the inhibition or activation of specific biochemical pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoate
  • 3-Nitrochalcone
  • 2-methoxyethyl (2E)-3-phenylprop-2-en-1-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

Uniqueness

(2E)-N-(3-nitrophenyl)-3-phenylprop-2-enamide is unique due to its specific combination of a nitro group and an amide linkage, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-nitrophenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(10-9-12-5-2-1-3-6-12)16-13-7-4-8-14(11-13)17(19)20/h1-11H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBZHIZJROMONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342561
Record name 2-Propenamide, N-(3-nitrophenyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55000-38-9
Record name 2-Propenamide, N-(3-nitrophenyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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